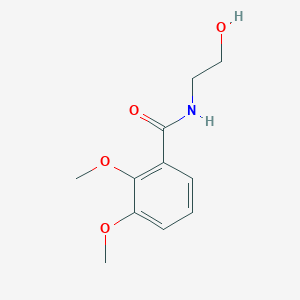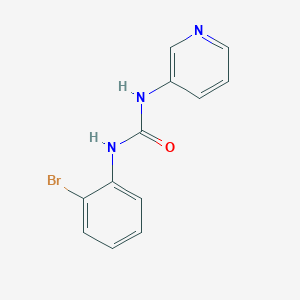![molecular formula C20H24N4S B4615990 5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4615990.png)
5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
"5-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic compound known for its broad spectrum of biological activities, including antimicrobial and antitumor properties, and low toxicity, making it an area of active research in organic and medicinal chemistry.
Synthesis Analysis
The synthesis involves classical methods of organic synthesis, utilizing reactions like cyclization of potassium dithiocarbazinate with hydrazine hydrate, condensation with benzaldehyde, and subsequent reactions to obtain the desired triazole derivatives (Singh & Kandel, 2013). These processes are validated using techniques like TLC, IR, and NMR spectroscopy.
Molecular Structure Analysis
Molecular modeling techniques, including ab initio methods and density functional theory (DFT), are used to study the structural and conformational features of similar triazole derivatives. These studies provide insights into the geometry, conformation, and relative energy of different tautomeric forms (Karayel & Özbey, 2008).
Chemical Reactions and Properties
Triazole derivatives react with various chemical agents to form diverse compounds, indicating their reactive nature and potential for varied applications. These reactions include treatment with formaldehyde, thionyl chloride, hydrazine hydrate, and different amines, leading to the formation of various derivatives (Ghattas et al., 2016).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are studied using methods listed in pharmacopoeias. For instance, the melting temperature of synthesized compounds is determined by specific devices, and the compound's structure is confirmed by 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are evaluated through various studies. For example, the synthesized compounds' antibacterial and antitumor activities suggest their potential in pharmaceutical applications (Behalo et al., 2017).
Scientific Research Applications
DNA Methylation Inhibitors
New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, analogous to the chemical , have been synthesized and explored for their potential as DNA methylation inhibitors. These compounds, by introducing benzylsulfanylethyl groups and varying substituents, show promise in anti-tumor activity and influencing tumor DNA methylation levels, indicating their potential in cancer research and therapy (Hovsepyan et al., 2018).
Antioxidant Activity
A series of triazole derivatives has been investigated for their role in preventing ethanol-induced oxidative stress in mice, highlighting their potential antioxidant properties. This research suggests the application of these compounds in studying oxidative stress and its mitigation, which is relevant to neurodegenerative diseases and aging (Aktay et al., 2005).
Physical and Chemical Properties
Studies on new derivatives of 1,2,4-triazole-3-thiols, which share a structural resemblance to the compound , have focused on their synthesis, physical-chemical properties, and primary pharmacological screening. These compounds are significant in the fields of medicine, pharmacy, and new materials development, showcasing the versatility of triazole derivatives in scientific research (Khilkovets, 2021).
Anti-Inflammatory and Antibacterial Properties
The synthesis and study of substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols have been undertaken to assess their anti-inflammatory and antibacterial properties. This indicates the potential for these compounds in developing new anti-inflammatory and antibacterial agents, contributing to pharmaceutical advancements (Arustamyan et al., 2021).
properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-3-23(4-2)18-12-10-17(11-13-18)19-21-22-20(25)24(19)15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHQMLJKPRTCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(methylthio)phenyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B4615908.png)
![2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4615912.png)
![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4615927.png)

![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)
![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4615958.png)

![N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4615976.png)
![methyl 4-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4615995.png)
![2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4615996.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4615998.png)